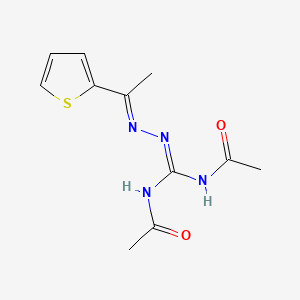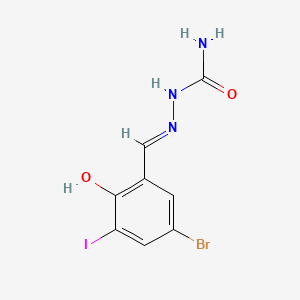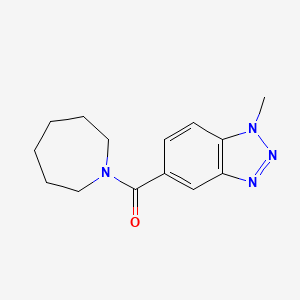![molecular formula C12H22N2O B13379694 3-methyl-N'-[(1E)-3-methylcyclohexylidene]butanehydrazide](/img/structure/B13379694.png)
3-methyl-N'-[(1E)-3-methylcyclohexylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide is an organic compound with a complex structure that includes a cyclohexylidene ring and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide typically involves the reaction of 3-methylcyclohexanone with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines, and substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide include:
- 3-methyl-N-(1-methylcyclohexyl)aniline
- 3-methyl-3-cyclohexen-1-one
- 3-methyl-1-cyclohexene
Uniqueness
What sets 3-methyl-N’-[(1E)-3-methylcyclohexylidene]butanehydrazide apart from these similar compounds is its unique combination of a cyclohexylidene ring and a butanehydrazide moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(3-methylcyclohexylidene)amino]butanamide |
InChI |
InChI=1S/C12H22N2O/c1-9(2)7-12(15)14-13-11-6-4-5-10(3)8-11/h9-10H,4-8H2,1-3H3,(H,14,15)/b13-11+ |
InChI Key |
CKTWVRAOZKOYFB-ACCUITESSA-N |
Isomeric SMILES |
CC1CCC/C(=N\NC(=O)CC(C)C)/C1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)CC(C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B13379613.png)
![2,4-Dihydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13379618.png)

![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B13379641.png)
![2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone](/img/structure/B13379642.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379644.png)


![3-amino-6-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13379659.png)
![(5Z)-5-[[2-(3,4-dimethylphenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13379660.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379675.png)
![2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B13379680.png)
![2-[(Hydroxyimino)methyl]-1-[2-(3-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B13379685.png)
![methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B13379699.png)
